2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione
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Overview
Description
2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with a suitable hydrazine derivative, followed by cyclization with a carbon disulfide source . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like chloroform or dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Halogenated derivatives with bromine or chlorine atoms at specific positions on the pyridine ring.
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
1,2,3-Triazoles: Another class of heterocyclic compounds with similar biological activities but different structural features.
Uniqueness
2-methyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione stands out due to its unique combination of a pyrazole and pyridine ring fused with a triazole ring.
Properties
Molecular Formula |
C11H14N4S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-methyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione |
InChI |
InChI=1S/C11H14N4S/c1-13-10(9-4-2-5-12-8-9)14-6-3-7-15(14)11(13)16/h2,4-5,8,10H,3,6-7H2,1H3 |
InChI Key |
UVTXKNYSQIYWFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2CCCN2C1=S)C3=CN=CC=C3 |
Origin of Product |
United States |
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